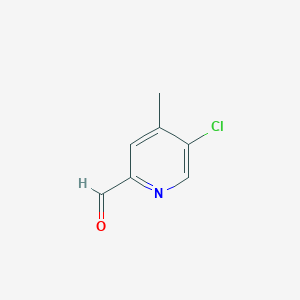

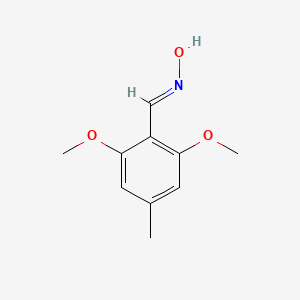

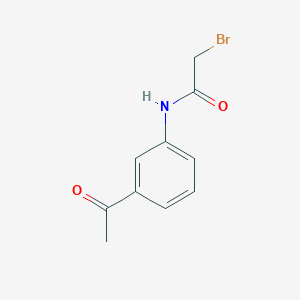

![molecular formula C13H14N2 B1425731 2-Methyl-5-[(pyridin-2-yl)methyl]aniline CAS No. 1462272-76-9](/img/structure/B1425731.png)

2-Methyl-5-[(pyridin-2-yl)methyl]aniline

Vue d'ensemble

Description

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is a chemical compound with the CAS Number: 1462272-76-9 . It has a molecular weight of 198.27 . The IUPAC name for this compound is 2-methyl-5-(2-pyridinylmethyl)aniline . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is 1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-[(pyridin-2-yl)methyl]aniline” are not available, compounds with similar structures have been studied for their anti-fibrotic activities .

Physical And Chemical Properties Analysis

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is a solid at room temperature .

Applications De Recherche Scientifique

Catalytic Applications

2-Methyl-5-[(pyridin-2-yl)methyl]aniline serves as a significant chemical precursor in catalytic processes. Research has shown its utility in the synthesis of complex molecules through catalytic reactions. For instance, imino-pyridine Ni(II) and Fe(II) complexes derived from ligands including 2-methyl-5-[(pyridin-2-yl)methyl]aniline analogs have demonstrated effectiveness as catalysts in the transfer hydrogenation of ketones. These complexes have been evaluated for their catalytic activities, showcasing moderate to high efficiencies in converting ketones to alcohols, a fundamental reaction in organic synthesis and industrial processes (Tsaulwayo et al., 2021), (Tsaulwayo et al., 2021).

Sensing Applications

Another critical area of application for 2-Methyl-5-[(pyridin-2-yl)methyl]aniline is in the development of chemical sensors. A study has highlighted its role in forming a bis(pyridin-2-yl methyl)aniline appended hetarylazo dye, which exhibits multi-signalling cation sensing behavior. This compound can sense cations through chromogenic and electrochemical transductions, indicating its potential in developing sensitive and selective sensors for metal ions (Kaur et al., 2013).

Photophysical and Electroluminescence Applications

2-Methyl-5-[(pyridin-2-yl)methyl]aniline derivatives also find applications in the field of photophysics and electroluminescence. They have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, which are promising materials for organic light-emitting diode (OLED) technologies. These complexes exhibit significant quantum yields and cover a wide emission range, from blue to red, highlighting their potential for use in display and lighting applications (Vezzu et al., 2010).

Chemical Synthesis and Reaction Directing Group

In chemical synthesis, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline has been identified as a directing group in C-H amination reactions mediated by cupric acetate. This role is critical for introducing amino groups into specific positions on aromatic rings, a valuable transformation in organic synthesis and pharmaceutical chemistry. The research underscores its utility in facilitating selective C-H bond amination, a challenging yet valuable organic transformation (Zhao et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-5-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVKDRAOUCTQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(pyridin-2-yl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)

![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)